5-(2-Chlorophenyl)pyrimidin-4-amine

Catalog No.
S3321263
CAS No.
56239-12-4
M.F
C10H8ClN3
M. Wt
205.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Chlorophenyl)pyrimidin-4-amine

CAS Number

56239-12-4

Product Name

5-(2-Chlorophenyl)pyrimidin-4-amine

IUPAC Name

5-(2-chlorophenyl)pyrimidin-4-amine

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

InChI

InChI=1S/C10H8ClN3/c11-9-4-2-1-3-7(9)8-5-13-6-14-10(8)12/h1-6H,(H2,12,13,14)

InChI Key

ADTRWRAHTJEMCT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CN=CN=C2N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CN=C2N)Cl

The exact mass of the compound 5-(2-Chlorophenyl)pyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

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5-(2-Chlorophenyl)pyrimidin-4-amine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenyl group. Its molecular formula is C10H8ClN3, and it has a molecular weight of approximately 205.64 g/mol. The compound is of interest due to its potential applications in medicinal chemistry and material science, particularly in the development of pharmaceuticals and agrochemicals.

The chemical behavior of 5-(2-Chlorophenyl)pyrimidin-4-amine can be complex, involving various reactions such as:

  • Amination: The introduction of amine groups can occur through nucleophilic substitution, particularly at the pyrimidine ring.
  • Cyclization: Condensation reactions may lead to the formation of more complex heterocycles.
  • Halogenation: Chlorination or bromination can modify the chlorophenyl group, potentially enhancing biological activity or altering solubility.

Research indicates that 5-(2-Chlorophenyl)pyrimidin-4-amine exhibits significant biological activity, particularly in:

  • Antimicrobial Properties: It has shown potential against various bacterial strains and fungi.
  • Anticancer Activity: Some studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific cellular pathways.
  • Anti-inflammatory Effects: Its derivatives have been explored for their ability to reduce inflammation in various models .

Several synthetic routes have been developed for 5-(2-Chlorophenyl)pyrimidin-4-amine:

  • From 2-Chloropyrimidine Derivatives: The reaction of 2-chloropyrimidine with an appropriate aniline derivative under basic conditions can yield the target compound.
  • Knoevenagel Condensation: This method involves condensing aldehydes with malonic acid derivatives followed by cyclization to form the pyrimidine core.
  • Suzuki Coupling Reactions: Utilizing boronic acids in combination with halogenated pyrimidines allows for the formation of substituted pyrimidines .

5-(2-Chlorophenyl)pyrimidin-4-amine has potential applications in several fields:

  • Pharmaceuticals: It serves as a lead compound for developing new drugs targeting various diseases, including cancer and infections.
  • Agricultural Chemicals: Its derivatives can be utilized as pesticides or herbicides due to their biological activity.
  • Material Science: The compound can be used as a precursor for synthesizing novel materials with specific electronic properties .

Studies involving 5-(2-Chlorophenyl)pyrimidin-4-amine have focused on its interactions with biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with specific receptors, such as adenosine receptors, have been conducted to evaluate its pharmacological potential.
  • Docking Studies: Computational studies have modeled the binding affinity of this compound to various proteins, providing insights into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 5-(2-Chlorophenyl)pyrimidin-4-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
5-(4-Chlorophenyl)pyrimidin-4-amineSimilar pyrimidine structureExhibits different biological activity profiles
2-Amino-4-chloropyrimidineContains an amino group at position 2Known for its antimicrobial properties
6-(Chlorophenyl)pyrimidin-2-amineSubstituted at position 6 insteadPotentially different receptor interactions

These compounds highlight the diversity within the pyrimidine family while emphasizing the unique chlorophenyl substitution pattern found in 5-(2-Chlorophenyl)pyrimidin-4-amine, which may contribute to its distinct biological activities and chemical reactivity .

Multi-Step Coupling Reactions in Pyrimidine Core Formation

Key steps in this methodology include:

  • Precursor Synthesis: Formation of (E)-N'-(5-bromo-2-cyanothieno[2,3-b]pyridin-3-yl)-N,N-dimethylformimidamide via formylation with DMF-DMA.
  • Cross-Coupling: Suzuki-Miyaura reactions with heteroaromatic boronic acids under microwave irradiation (e.g., 2,4-dichlorophenylboronic acid).
  • Cyclization: High-temperature treatment with formamide to close the pyrimidine ring, achieving yields up to 88% for target compounds.

This approach highlights the versatility of palladium catalysts in constructing complex pyrimidine architectures while maintaining regioselectivity.

Zinc-Catalyzed Three-Component Assembly Strategies

Zinc chloride (ZnCl~2~)-catalyzed three-component reactions offer a streamlined route to 4,5-disubstituted pyrimidines. A landmark study demonstrated the condensation of functionalized enamines, triethyl orthoformate, and ammonium acetate in a single step, producing 5-(2-chlorophenyl)pyrimidin-4-amine analogs with high efficiency. The reaction proceeds via:

  • Enamine Activation: ZnCl~2~ facilitates the formation of a reactive iminium intermediate from enamines and triethyl orthoformate.
  • Cyclocondensation: Ammonium acetate introduces the amino group, enabling ring closure to form the pyrimidine core.

Table 1: Representative Yields for ZnCl~2~-Catalyzed Pyrimidine Synthesis

SubstrateYield (%)
2-Chlorophenyl enamine78
4-Methoxyphenyl enamine82
Naphthyl enamine75

This method eliminates the need for pre-functionalized starting materials, reducing synthesis time and cost compared to traditional multi-step protocols.

Continuous Flow Reactor Optimization for Industrial-Scale Production

Continuous flow reactors have emerged as a transformative technology for scaling pyrimidine synthesis. A study optimizing the regioselective synthesis of 3-aminoimidazo[1,2-α]pyrimidines demonstrated a 63% yield of the desired isomer under flow conditions, surpassing the 50% yield achieved in batch reactions over 48 hours. Key parameters include:

  • Residence Time: Optimal results were observed at 50 minutes, compared to 2 days in batch.
  • Catalyst Screening: Scandium triflate outperformed other Lewis acids, enhancing regioselectivity (3-isomer:2-isomer ratio of 9:1).

Table 2: Batch vs. Continuous Flow Performance

ParameterBatchFlow
Yield (%)5063
Time48 hours50 minutes
Selectivity (3:2)3:19:1

Flow systems enable precise control over temperature and mixing, minimizing side reactions and improving reproducibility for industrial applications.

Electronic Effects of 2-Chlorophenyl Substituent Positioning

The 2-chlorophenyl group in 5-(2-chlorophenyl)pyrimidin-4-amine introduces significant electronic perturbations to the pyrimidine core. Chlorine’s electronegativity creates a localized electron-deficient region, enhancing hydrogen-bonding interactions with target proteins. For instance, in histone deacetylase (HDAC) inhibitors, the 2-chloro substitution stabilizes the planar conformation of the pyrimidine ring, facilitating insertion into the enzyme’s hydrophobic pocket [1] [4]. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine, reveal downfield shifts in aromatic protons (δ 9.60 ppm for NH), indicative of strong electron withdrawal by chlorine [1].

Comparative analyses demonstrate that ortho-substituted chlorophenyl groups improve enzymatic inhibition compared to para-substituted analogs. For example, HDAC1 inhibition assays show that ortho-chloro derivatives exhibit IC~50~ values below 1 µM, whereas para-substituted counterparts require higher concentrations [4]. This difference arises from the ortho group’s ability to restrict rotational freedom, enforcing a coplanar orientation between the pyrimidine and phenyl rings. Density functional theory (DFT) calculations further corroborate that the 2-chloro substituent lowers the LUMO energy of the pyrimidine ring by 0.8 eV, enhancing electrophilic character for nucleophilic attack [1].

Impact of Para/Meta-Substituted Aromatic Moieties on Target Affinity

Modifications to the aromatic moiety’s substitution pattern profoundly influence target selectivity. Para-substituted electron-withdrawing groups, such as cyano (-CN) or fluoro (-F), enhance binding to kinases and HDACs by stabilizing charge-transfer interactions. In a series of 4-((substituted phenyl)amino)pyrimidines, the para-cyano derivative (compound b5) demonstrated a 12-fold increase in HDAC3 inhibition (IC~50~ = 0.217 µM) compared to unsubstituted analogs [1] [4]. This improvement aligns with the cyano group’s strong electron-withdrawing effect, which polarizes the aniline nitrogen and strengthens coordination with zinc ions in HDAC active sites.

Meta-substituted derivatives, however, exhibit divergent behavior. For instance, 3,5-dimethoxyphenyl-substituted pyrimidines (e.g., compound c6) show reduced HDAC inhibition but improved solubility due to methoxy groups’ hydrophilic nature [1]. This trade-off underscores the necessity of balancing electronic effects with physicochemical properties. Kinetic studies of Src kinase inhibitors reveal that meta-fluoro substituents improve binding affinity (K~i~ = 9 nM) by forming halogen bonds with Thr338 residues, whereas bulkier meta-substituents (e.g., -OCH~3~) induce steric clashes [2].

Table 1: Impact of Aromatic Substituents on Enzyme Inhibition

Substituent PositionGroupTargetIC~50~ (µM)Selectivity Index
Para-CNHDAC30.217>4608 [4]
Meta-OCH~3~HDAC6>1000N/A [4]
Para-FSrc Kinase0.0009>100 [2]

Steric and Lipophilic Contributions from Heterocyclic Modifications

Incorporating heterocyclic systems into the pyrimidin-4-amine scaffold alters steric bulk and lipophilicity, critical for membrane permeability and off-target avoidance. Piperazine-linked derivatives, such as methyl-4-(4-(5-chloro-4-((4-fluorophenyl)amino)pyrimidin-2-yl)piperazin-1-yl)benzoate (c4), exhibit enhanced solubility (logP = 2.1) while maintaining HDAC1 inhibition (IC~50~ = 0.684 µM) [1]. The piperazine ring’s conformational flexibility allows adaptive binding to diverse enzyme pockets, though excessive bulk diminishes activity. For example, replacing piperazine with rigid bicyclic amines reduces HDAC inhibition by 40% due to impaired fit within the catalytic tunnel [4].

Lipophilic substituents, such as aryl ethers, improve blood-brain barrier penetration but risk hepatotoxicity. Compound 1j, a pyrazolo[3,4-d]pyrimidin-4-amine derivative with a phenylethynyl group, demonstrates optimal logD (2.8) and tumor growth suppression (>100% inhibition in xenograft models) [2]. Conversely, highly lipophilic analogs (logD > 4.0) show increased plasma protein binding, reducing free drug concentrations. Molecular dynamics simulations reveal that moderate lipophilicity (logD 2.5–3.5) maximizes tissue distribution without compromising clearance rates [5].

Structure-Activity Relationship Analysis

Comprehensive structure-activity relationship studies have revealed critical insights regarding the optimization of pyrimidine-based histone deacetylase inhibitors [1]. The presence of small substituent groups, particularly methoxy substitutions, proves beneficial for histone deacetylase inhibitory activity [1]. Compounds incorporating methoxy substitutions at various positions on the phenyl ring consistently demonstrate enhanced enzymatic inhibition compared to unsubstituted analogs [1].

Table 1: Structure-Activity Relationships of Pyrimidine-Based Histone Deacetylase Inhibitors

CompoundR SubstitutionLinker TypeHistone Deacetylase Inhibition (%)K562 Cell Inhibition (%)
L1-HPhenylpiperazine50.54 ± 2.2730.69 ± 0.32
L6-3,5-2OCH₃Phenylpiperazine59.74 ± 0.0356.60 ± 0.11
L7-3,4-2OCH₃Phenylpiperazine58.37 ± 1.5563.91 ± 1.12
L20-3,5-2OCH₃Pyrimidinylpiperazine72.52 ± 1.2674.18 ± 1.18
L21-3,4-2OCH₃Pyrimidinylpiperazine58.95 ± 0.7462.62 ± 2.45

The data demonstrates that pyrimidinylpiperazine linkers provide superior activity compared to phenylpiperazine analogs, with compound L20 exhibiting the highest inhibitory potency [1]. Halogen substitutions at the para-position also contribute favorably to inhibitory activity, while larger substituent groups such as phenyl groups lead to decreased potency [1].

Molecular Binding Interactions

Molecular docking studies have elucidated the binding pattern of pyrimidine-based inhibitors within histone deacetylase active sites [1]. The linker and zinc-binding group components penetrate the narrow tunnel of the active site, while the pyrimidine cap moiety binds to hydrophobic regions on the surface of the catalytic site [1]. The hydroxamic acid zinc-binding group forms chelation interactions with the zinc ion and establishes hydrogen bond interactions with surrounding residues including Glycine142, Aspartate258, and Tyrosine297 [1].

Hydrophobic interactions between the linker region and key amino acid residues such as Phenylalanine143, Histidine171, Phenylalanine199, and Leucine265 contribute significantly to ligand-receptor binding affinity [1]. The cap region further enhances binding through additional hydrophobic interactions with residues such as Phenylalanine198 [1]. These structural insights provide valuable guidance for the rational design and optimization of novel pyrimidine-based histone deacetylase inhibitors [1].

Structural Determinants for Selective Histone Deacetylase Isoform Inhibition

The development of isoform-selective histone deacetylase inhibitors represents a critical challenge in epigenetic drug discovery, with structural determinants playing a pivotal role in achieving desired selectivity profiles [2]. The conserved nature of residues around the catalytic tunnel among class I histone deacetylases, particularly isoforms 1, 2, and 3, necessitates careful consideration of subtle structural differences to achieve selectivity [3].

Class I Selectivity Mechanisms

Research has identified key structural features that contribute to class I histone deacetylase selectivity [4]. Compound L20, containing the 5-chloro-4-((3,5-dimethoxyphenyl)amino)pyrimidine cap group with a pyrimidinylpiperazine linker, demonstrates exceptional class I selectivity [1]. This compound exhibits selectivity indices greater than 1462, 392, and 4608 against histone deacetylases 1, 2, and 3 respectively, compared to histone deacetylase 6 [1].

Table 2: Isoform Selectivity Profile of Compound L20

Histone Deacetylase IsoformIC₅₀ (μM)Selectivity Index vs HDAC6
HDAC10.684 ± 0.016>1462
HDAC22.548 ± 0.079>392
HDAC30.217 ± 0.008>4608
HDAC6>1000-

The exceptional selectivity for histone deacetylase 3 observed with compound L20 suggests specific structural complementarity between the pyrimidine cap group and the histone deacetylase 3 binding pocket [1]. This selectivity profile indicates potential therapeutic advantages, as class I histone deacetylases are primarily associated with transcriptional regulation and cell cycle control [4].

Structural Basis of Selectivity

The zinc-binding interactions in histone deacetylases are modulated by water accessibility to the linker binding channel, which influences the chelation mode of hydroxamate groups with the zinc ion [5]. Different hydroxamate-zinc coordination modes have been observed across histone deacetylase isoforms: bidentate coordination in histone deacetylase 8, monodentate in histone deacetylase 7, and weakly dentate interactions in histone deacetylase 4 [5].

The presence of conserved tyrosine residues in class I histone deacetylases, which are replaced by histidine residues in class IIa enzymes, contributes significantly to selectivity patterns [5]. Additionally, the orientation of conserved phenylalanine residues around the binding pocket entrance creates distinct binding environments that can be exploited for selective inhibitor design [5].

Catalytic Tunnel Architecture Differences

Analysis of histone deacetylase catalytic tunnel architecture reveals important structural variations that influence inhibitor selectivity [3]. Histone deacetylase 2 possesses a deeper catalytic tunnel extending further into the protein core compared to histone deacetylases 1 and 3 [3]. Conversely, histone deacetylases 3 and 8 exhibit smaller catalytic tunnels without additional peripheral space [3].

These architectural differences provide opportunities for the development of isoform-specific inhibitors through careful optimization of linker length and cap group positioning [3]. The foot pocket region present in histone deacetylases 1 and 2 represents an additional structural feature that can be targeted for enhanced selectivity [3].

Comparative Analysis of 3,4- vs. 3,5-Dimethoxy Substitution Patterns

The positioning of methoxy substituents on the phenyl ring of 5-(2-Chlorophenyl)pyrimidin-4-amine derivatives critically influences histone deacetylase inhibitory activity and selectivity profiles [1]. Detailed structure-activity relationship studies have revealed significant differences between 3,4-dimethoxy and 3,5-dimethoxy substitution patterns in terms of potency and selectivity characteristics [6].

Inhibitory Activity Comparison

Comparative analysis of 3,4-dimethoxy versus 3,5-dimethoxy substitution patterns reveals distinct activity profiles across different linker systems [1]. When incorporated with phenylpiperazine linkers, the 3,5-dimethoxy pattern (compound L6) demonstrates slightly superior histone deacetylase inhibitory activity compared to the 3,4-dimethoxy analog (compound L7) [1]. However, this difference becomes more pronounced when pyrimidinylpiperazine linkers are employed [1].

Table 3: Comparative Activity of Dimethoxy Substitution Patterns

Substitution PatternLinker TypeHistone Deacetylase Inhibition (%)Cell Viability Inhibition (%)
3,5-DimethoxyPhenylpiperazine59.74 ± 0.0356.60 ± 0.11
3,4-DimethoxyPhenylpiperazine58.37 ± 1.5563.91 ± 1.12
3,5-DimethoxyPyrimidinylpiperazine72.52 ± 1.2674.18 ± 1.18
3,4-DimethoxyPyrimidinylpiperazine58.95 ± 0.7462.62 ± 2.45

The 3,5-dimethoxy substitution pattern with pyrimidinylpiperazine linker (compound L20) emerges as the most potent combination, exhibiting superior activity in both enzymatic and cellular assays [1]. This enhanced activity may result from optimal spatial positioning of the methoxy groups, allowing for more favorable interactions with the histone deacetylase binding pocket [1].

Electronic and Steric Effects

The differential activity observed between 3,4- and 3,5-dimethoxy substitution patterns can be attributed to distinct electronic and steric effects [6]. The 3,5-dimethoxy pattern provides symmetric substitution that may create more favorable electronic distribution for binding interactions [6]. Additionally, the spatial arrangement of methoxy groups in the 3,5-pattern may offer optimal positioning for hydrophobic interactions within the enzyme binding site [6].

Research on related histone deacetylase inhibitor series has demonstrated that 3,4-dimethoxy substitutions generally provide different selectivity profiles compared to 3,5-dimethoxy analogs [6]. The 3,4-dimethoxy pattern often exhibits enhanced activity against certain histone deacetylase isoforms, while 3,5-dimethoxy substitutions may provide broader inhibitory activity [6].

Selectivity Profile Differences

The substitution pattern significantly influences isoform selectivity, with the 3,5-dimethoxy arrangement demonstrating superior class I selectivity in the pyrimidine series [1]. Compound L20, featuring the 3,5-dimethoxy pattern, exhibits exceptional selectivity for histone deacetylase 3 with an IC₅₀ value of 0.217 μM [1]. This selectivity profile suggests that the 3,5-dimethoxy pattern provides optimal complementarity with the histone deacetylase 3 binding pocket architecture [1].

Table 4: Antiproliferative Activity Comparison of Dimethoxy Patterns

Cell LineL20 (3,5-Dimethoxy) IC₅₀ (μM)L21 (3,4-Dimethoxy) IC₅₀ (μM)
K5620.34 ± 0.02Not specified
A5491.06 ± 0.03Not specified
MDA-MB-2311.63 ± 0.06Not specified
A27800.97 ± 0.02Not specified

The superior antiproliferative activity of the 3,5-dimethoxy pattern across multiple cancer cell lines demonstrates the therapeutic potential of this substitution arrangement [1]. These findings indicate that the 3,5-dimethoxy pattern represents the optimal substitution for developing potent and selective histone deacetylase inhibitors based on the 5-(2-Chlorophenyl)pyrimidin-4-amine scaffold [1].

Mechanistic Implications

The enhanced activity of 3,5-dimethoxy substitution patterns may result from specific binding interactions that stabilize the inhibitor-enzyme complex [1]. Molecular docking studies suggest that the symmetric arrangement of methoxy groups in the 3,5-pattern allows for optimal hydrophobic interactions with binding pocket residues [1]. Furthermore, the electronic effects of the 3,5-dimethoxy substitution may enhance the overall binding affinity through favorable dipole interactions [6].

XLogP3

2.1

Other CAS

56239-12-4

Wikipedia

5-(2-chlorophenyl)pyrimidin-4-amine

Dates

Last modified: 08-19-2023

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